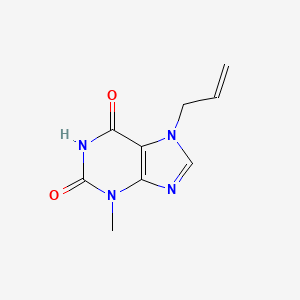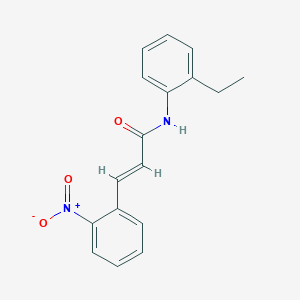
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. In addition to its clinical applications, allopurinol has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid from purine metabolism. By reducing the levels of uric acid in the body, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can help prevent gout and other hyperuricemia-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid metabolism, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve endothelial function, and protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its well-characterized mechanism of action and relatively low toxicity. However, it is important to note that 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can have off-target effects on other enzymes and pathways, which may complicate interpretation of experimental results.
Future Directions
There are several promising areas for future research on 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of new xanthine oxidase inhibitors with improved specificity and efficacy. Additionally, there is growing interest in the potential use of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a treatment for a variety of other conditions, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in scientific research.
Synthesis Methods
Allopurinol can be synthesized through several methods, including the oxidation of hypoxanthine or xanthine using hydrogen peroxide or sodium hypochlorite, respectively. Alternatively, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through the reaction of 4,6-dichloropyrimidine with thiourea, followed by alkylation with allyl bromide and hydrolysis.
Scientific Research Applications
Allopurinol has been shown to have a variety of potential applications in scientific research. One of the most widely studied areas is its use as a tool for studying the role of reactive oxygen species (ROS) in various biological processes. By inhibiting xanthine oxidase, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of ROS and allow researchers to better understand the effects of these molecules on cellular function.
properties
IUPAC Name |
3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHKDKYZMHOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)

![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)